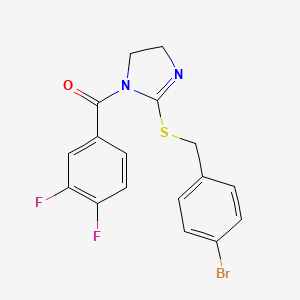
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C17H13BrF2N2OS and its molecular weight is 411.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule characterized by its unique structural features, including a thioether group, an imidazole ring, and a ketone moiety. This compound belongs to a class of imidazole derivatives known for their diverse biological activities. The presence of the bromobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis and Structural Features
The synthesis of this compound typically involves multi-step reactions that create the imidazole ring and incorporate the bromobenzylthio group. Common synthetic routes include:
- Formation of the Imidazole Ring : Generated through condensation reactions involving appropriate precursors.
- Attachment of Thioether Group : Achieved via nucleophilic substitution reactions with 4-bromobenzylthiol.
- Incorporation of Ketone Moiety : This is typically done by reacting with suitable carbonyl compounds.
The molecular structure can be represented as follows:
| Component | Structure |
|---|---|
| Imidazole Ring | Imidazole |
| Bromobenzyl Group | Bromobenzyl |
| Ketone Group | Ketone |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioether linkage may enhance binding affinity due to hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions in enzyme active sites.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thioether and imidazole functionalities have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific compound under investigation has shown promise in preliminary assays against various cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar thioether-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting the hypothesis that the thioether moiety enhances biological activity .
- Anticancer Activity : In vitro studies have shown that compounds with imidazole rings can induce apoptosis in cancer cells. One study reported that a related compound reduced viability in breast cancer cell lines by over 50% at micromolar concentrations .
- Cardiovascular Effects : A related research effort focused on the cardiovascular effects of imidazoline derivatives. These compounds exhibited high affinities for imidazoline binding sites (IBS), leading to potential applications in hypertension management .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial |
| 2. 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer |
| 3. 2-(Phenethylthio)-4-methylimidazole | Thioether + Methyl Substitution | Anticancer |
This comparison illustrates that while many compounds exhibit similar motifs, the specific combination of thioether, imidazole, and ketone functionalities in this compound may confer unique properties that differentiate it from others.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N2OS/c18-13-4-1-11(2-5-13)10-24-17-21-7-8-22(17)16(23)12-3-6-14(19)15(20)9-12/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFBHXJGOXKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














